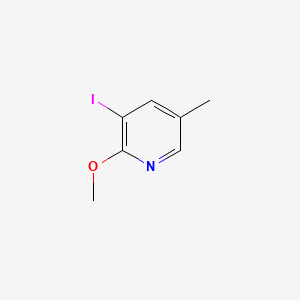

3-Iodo-2-methoxy-5-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2-methoxy-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEWLACJKQHYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673571 | |

| Record name | 3-Iodo-2-methoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-63-1 | |

| Record name | 3-Iodo-2-methoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-2-methoxy-5-methylpyridine

CAS Number: 1203499-63-1

Introduction

3-Iodo-2-methoxy-5-methylpyridine, registered under CAS number 1203499-63-1, is a highly functionalized pyridine derivative that has emerged as a critical building block in modern medicinal chemistry.[1] Its strategic substitution pattern, featuring an iodo group at the 3-position, a methoxy group at the 2-position, and a methyl group at the 5-position, bestows upon it a unique combination of reactivity and structural properties. This guide provides an in-depth exploration of this compound, from its fundamental physicochemical characteristics to its synthesis and pivotal role in the development of targeted therapeutics, particularly kinase inhibitors. The presence of the iodine atom, a versatile handle for cross-coupling reactions, makes this molecule an invaluable intermediate for constructing complex molecular architectures in the pursuit of novel drug candidates.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and incorporation into drug discovery workflows.

| Property | Value | Source |

| CAS Number | 1203499-63-1 | [1] |

| Molecular Formula | C₇H₈INO | ABI Chem |

| Molecular Weight | 249.05 g/mol | ABI Chem |

| Appearance | Expected to be a solid | General Knowledge |

| Storage Temperature | 2-8°C | General Knowledge |

Synthesis and Experimental Protocols

Plausible Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

Step 1: Synthesis of 2-Methoxy-5-methylpyridine (Methylation)

The initial step involves the O-methylation of 2-hydroxy-5-methylpyridine. This transformation is a standard Williamson ether synthesis.

-

Rationale: The hydroxyl group of the pyridine ring is converted to a more versatile methoxy group, which is a common feature in many biologically active molecules and serves to protect this position from undesired side reactions in subsequent steps.

-

Detailed Protocol:

-

To a stirred solution of 2-hydroxy-5-methylpyridine (1.0 eq) in a suitable aprotic solvent such as acetone or DMF, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add dimethyl sulfate (DMS, 1.2 eq) dropwise to the reaction mixture, ensuring the temperature is maintained below 40°C.

-

After the addition is complete, heat the mixture to 50-60°C and monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-methoxy-5-methylpyridine.

-

Step 2: Synthesis of 2-Methoxy-5-methyl-3-nitropyridine (Nitration)

The second step is the regioselective nitration of 2-methoxy-5-methylpyridine. The methoxy group at the 2-position and the methyl group at the 5-position will direct the incoming nitro group to the 3-position.

-

Rationale: The introduction of a nitro group at the 3-position is a key strategic step, as it can be readily reduced to an amino group, which is a precursor for the subsequent diazotization reaction.

-

Detailed Protocol:

-

To a stirred mixture of concentrated sulfuric acid (H₂SO₄), cooled to 0°C in an ice bath, slowly add 2-methoxy-5-methylpyridine (1.0 eq), maintaining the temperature below 10°C.

-

In a separate flask, prepare a nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid at 0°C.

-

Add the nitrating mixture dropwise to the solution of the pyridine derivative over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methoxy-5-methyl-3-nitropyridine.[2][3]

-

Step 3: Synthesis of 3-Amino-2-methoxy-5-methylpyridine (Reduction)

The nitro group of 2-methoxy-5-methyl-3-nitropyridine is reduced to an amino group. Common methods include catalytic hydrogenation or reduction with metals in acidic media.

-

Rationale: The transformation of the nitro group to a primary amine is crucial for the final iodination step via a Sandmeyer-type reaction.

-

Detailed Protocol (using Iron in acidic medium):

-

To a stirred suspension of iron powder (Fe, 3.0-5.0 eq) in a mixture of ethanol and water, add a catalytic amount of hydrochloric acid (HCl).

-

Heat the mixture to reflux (approximately 70-80°C).

-

Add a solution of 2-methoxy-5-methyl-3-nitropyridine (1.0 eq) in ethanol dropwise to the refluxing mixture.

-

Maintain the reflux and monitor the reaction by TLC until the starting material is completely consumed.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to give 3-amino-2-methoxy-5-methylpyridine.[4]

-

Step 4: Synthesis of this compound (Diazotization and Iodination)

The final step is a Sandmeyer-type reaction where the amino group is converted to a diazonium salt and subsequently displaced by an iodide.

-

Rationale: This classic transformation is a reliable method for introducing an iodine atom onto an aromatic ring, providing the final target molecule.

-

Detailed Protocol:

-

Dissolve 3-amino-2-methoxy-5-methylpyridine (1.0 eq) in a mixture of a suitable acid (e.g., sulfuric acid or hydrochloric acid) and water, and cool the solution to 0-5°C in an ice bath.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.1-1.2 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the stirred solution of the aminopyridine, maintaining the temperature below 5°C.

-

Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide (KI, 1.5-2.0 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine), then with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to afford this compound.

-

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The unique structural features of this compound make it a highly valuable scaffold in the design and synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[5][6] The pyridine core can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases.[6] The iodine atom at the 3-position serves as a versatile synthetic handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties.

The Role in Targeting Angiogenesis Pathways

Many kinase inhibitors target pathways involved in tumor angiogenesis, the process by which new blood vessels are formed to supply nutrients to the tumor. Key players in this process include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[7] The general structure of this compound provides a foundation for building molecules that can effectively block the ATP-binding sites of these receptor tyrosine kinases.

Caption: Simplified signaling pathway of VEGFR and its inhibition.

Quality Control and Analytical Procedures

To ensure the identity and purity of this compound for research and development purposes, a panel of analytical techniques should be employed.

| Analytical Technique | Expected Results |

| ¹H NMR | Characteristic peaks corresponding to the aromatic protons, the methoxy protons, and the methyl protons with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | Signals corresponding to the seven unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of 249.05. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity, typically >95%. |

Safety and Handling

While a specific safety data sheet for this compound is not widely available, general precautions for handling halogenated and nitrogen-containing aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the field of drug discovery. Its well-defined structure and versatile reactivity, particularly the presence of an iodo group amenable to cross-coupling reactions, make it a valuable building block for the synthesis of complex molecules, most notably kinase inhibitors. The plausible synthetic route outlined in this guide provides a clear pathway for its preparation, enabling researchers to access this key compound for their research endeavors. As the demand for novel and more effective targeted therapies continues to grow, the importance of versatile building blocks like this compound in the pharmaceutical industry is set to increase.

References

-

Georganics. (n.d.). 2-Methoxy-3-methyl-5-nitropyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.

-

PubMed. (2011). Synthesis and biological evaluation of new 3-(6-hydroxyindol-2-yl)-5-(Phenyl) pyridine or pyrazine V-Shaped molecules as kinase inhibitors and cytotoxic agents. Retrieved from [Link]

-

PubMed Central. (n.d.). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. Retrieved from [Link]

-

PubMed. (2013). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Retrieved from [Link]

-

PubMed. (2009). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). Retrieved from [Link]

Sources

- 1. 1203499-63-1|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Methoxy-3-methyl-5-nitropyridine - High purity | EN [georganics.sk]

- 4. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]

- 5. Synthesis and biological evaluation of new 3-(6-hydroxyindol-2-yl)-5-(Phenyl) pyridine or pyrazine V-Shaped molecules as kinase inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Iodo-2-methoxy-5-methylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-2-methoxy-5-methylpyridine is a halogenated and methoxy-substituted pyridine derivative that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an iodo group at the 3-position, a methoxy group at the 2-position, and a methyl group at the 5-position, makes it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route with detailed experimental considerations, its applications in drug discovery, and essential safety information. The pyridine scaffold is a privileged structure in medicinal chemistry, and substituted pyridines are integral to the development of a wide range of therapeutics.[1][2] The methoxy group, in particular, can favorably influence ligand-target binding, physicochemical properties, and metabolic stability of drug candidates.[3]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1203499-63-1 | [4] |

| Molecular Formula | C₇H₈INO | [4] |

| Molecular Weight | 249.05 g/mol | [4] |

| Melting Point | Not Reported (Predicted to be a low-melting solid or liquid at room temperature) | - |

| Boiling Point | Not Reported | - |

| Density | Not Reported | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Low solubility in water is anticipated. | [5] |

| Storage | Sealed in a dry environment at 2-8°C | [4] |

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted pyridines. A likely approach involves a multi-step sequence starting from a readily available precursor like 2-amino-5-methylpyridine.

Proposed Synthetic Pathway

The synthesis can be envisioned in three key steps:

-

Diazotization and Hydrolysis: Conversion of the starting material, 2-amino-5-methylpyridine, to 2-hydroxy-5-methylpyridine.

-

Methoxylation: Conversion of the hydroxyl group to a methoxy group to yield 2-methoxy-5-methylpyridine.

-

Iodination: Regioselective iodination of the pyridine ring at the 3-position to afford the final product.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-5-methylpyridine

This procedure is adapted from a similar synthesis.[6]

-

To a stirred solution of concentrated sulfuric acid in water, cooled to 0-5°C in an ice-salt bath, slowly add 2-amino-5-methylpyridine.

-

Maintain the temperature between 0-5°C and add a solution of sodium nitrite in water dropwise.

-

After the addition is complete, stir the mixture at 0°C for an additional 45 minutes.

-

Heat the reaction mixture to 95°C for 15 minutes to facilitate the hydrolysis of the diazonium salt.

-

Cool the mixture to room temperature and neutralize with an aqueous sodium hydroxide solution to a pH of 6.5-7.0.

-

The product, 2-hydroxy-5-methylpyridine, can be isolated by extraction with an appropriate organic solvent and purified by recrystallization or chromatography.

Step 2: Synthesis of 2-Methoxy-5-methylpyridine

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C and add a solution of 2-hydroxy-5-methylpyridine in anhydrous THF dropwise.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Cool the reaction mixture back to 0°C and add methyl iodide dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Step 3: Synthesis of this compound

This step is based on general iodination procedures for activated pyridine rings.

-

To a stirred solution of 2-methoxy-5-methylpyridine in a suitable solvent such as sulfuric acid, add an iodinating agent like N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., periodic acid) in portions at a controlled temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

-

Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the final product by flash column chromatography.

Characterization

While specific spectral data for this compound is not publicly available, the following are expected characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

-

Methyl Protons (-CH₃): A singlet is expected in the upfield region, likely around δ 2.2-2.5 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet is anticipated around δ 3.8-4.1 ppm.

-

Aromatic Protons: Two distinct signals in the aromatic region (δ 7.0-8.5 ppm) are expected for the two protons on the pyridine ring. The proton at the 4-position and the proton at the 6-position will likely appear as singlets or narrow doublets depending on long-range coupling.

¹³C NMR Spectroscopy:

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 15-20 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.[7]

-

Aromatic Carbons: Five distinct signals are expected in the aromatic region (δ 90-160 ppm). The carbon bearing the iodine (C3) will be significantly shielded and appear at a lower chemical shift (around 90-100 ppm). The carbon attached to the methoxy group (C2) will be deshielded and appear further downfield.

Mass Spectrometry:

-

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 249, corresponding to the molecular weight of the compound. The isotopic pattern of iodine would not be prominent as it is monoisotopic.

Infrared (IR) Spectroscopy:

-

C-H stretching (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.

-

C=C and C=N stretching (aromatic ring): Bands in the region of 1400-1600 cm⁻¹.

-

C-O stretching (methoxy group): A strong absorption band around 1020-1250 cm⁻¹.

-

C-I stretching: A weak to medium band in the far-infrared region, typically below 600 cm⁻¹.

Applications in Drug Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the iodo group allows for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. This versatility makes it an attractive starting material for generating libraries of compounds for drug discovery screening.

The methoxy and methyl groups can also play crucial roles in modulating the biological activity and pharmacokinetic properties of the final compounds. The methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule, while the methyl group can provide steric bulk and enhance lipophilicity.

While specific drugs derived from this compound are not explicitly detailed in the available literature, its structural motifs are present in various biologically active molecules. Iodinated pyridines are key intermediates in the synthesis of compounds targeting a range of diseases.[2]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

-

(No author given). 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275. PubChem. Retrieved January 22, 2026, from [Link]

-

(No author given). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. American Chemical Society. Retrieved January 22, 2026, from [Link]

-

(No author given). The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 22, 2026, from [Link]

-

(No author given). A guide to 13C NMR chemical shift values. Compound Interest. Retrieved January 22, 2026, from [Link]

-

(No author given). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. Retrieved January 22, 2026, from [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

Agrawal, P. K. (2011). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1934578X1100601. [Link]

-

(No author given). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA. Retrieved January 22, 2026, from [Link]

-

Smith, A. P., Savage, S. A., Love, J. C., & Fraser, C. L. (2002). SYNTHESIS OF 4-, 5-, and 6-METHYL-2,2'-BIPYRIDINE BY A NEGISHI CROSS-COUPLING STRATEGY: 5-METHYL-2,2'-BIPYRIDINE. Organic Syntheses, 78, 51. [Link]

- (No author given). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Google Patents.

- (No author given). Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation. Google Patents.

-

(No author given). 3-Methylpyridine: Synthesis and Applications. PubMed. Retrieved January 22, 2026, from [Link]

-

Sychrovský, V., Vokáčová, Z., & Šponer, J. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry. A, 117(3), 549–557. [Link]

-

(No author given). 5-Iodo-2-methylpyridine | C6H6IN | CID 11521395. PubChem. Retrieved January 22, 2026, from [Link]

-

(No author given). The Role of Fluorinated Pyridines in Modern Drug Discovery: A Focus on 2-Fluoro-3-iodo-5-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 22, 2026, from [Link]

- (No author given). Preparation method of 2-chloro-4-iodo-5-methylpyridine. Google Patents.

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

(No author given). IS NIR Spectra. ir-spectra.com. Retrieved January 22, 2026, from [Link]

-

(No author given). 2-Iodo-5-methylpyridine | C6H6IN | CID 11736116. PubChem. Retrieved January 22, 2026, from [Link]

Sources

- 1. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 4. 3-iodo-2-methoxy-5-nitropyridine | 25391-70-2 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to 3-Iodo-2-methoxy-5-methylpyridine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Iodo-2-methoxy-5-methylpyridine, a key heterocyclic building block in medicinal chemistry. With a molecular weight of 249.05 g/mol , this compound serves as a versatile intermediate for the synthesis of complex bioactive molecules. This document details its chemical properties, a plausible and detailed multi-step synthesis protocol, analytical characterization methods, and its strategic application in drug discovery, particularly as a scaffold for kinase inhibitors and agents targeting neurological disorders. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic and discovery workflows.

Core Properties of this compound

This compound is a substituted pyridine derivative with the chemical formula C₇H₈INO. Its structure incorporates a pyridine ring functionalized with an iodo group at the 3-position, a methoxy group at the 2-position, and a methyl group at the 5-position. This unique arrangement of functional groups, particularly the reactive iodo-substituent, makes it a valuable precursor in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₈INO | BLD Pharm[1] |

| Molecular Weight | 249.05 g/mol | BLD Pharm[1] |

| CAS Number | 1203499-63-1 | BLD Pharm[1] |

| SMILES | CC1=CN=C(OC)C(I)=C1 | BLD Pharm[1] |

| Storage | Sealed in dry, 2-8°C | BLD Pharm[1] |

Strategic Synthesis of this compound

The synthesis of this compound can be strategically designed based on established methodologies for the functionalization of pyridine rings. A logical and robust synthetic pathway involves a multi-step sequence starting from a readily available picoline derivative. This approach, which includes nitration, reduction, and a Sandmeyer-type reaction, offers a reliable route to the target compound.[2]

Proposed Synthetic Pathway

The most plausible synthetic route commences with the nitration of 2-methoxy-5-methylpyridine. The resulting nitro-intermediate is then reduced to the corresponding amine. Finally, a diazotization reaction followed by iodination yields this compound.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous pyridine syntheses and are presented to guide the experienced synthetic chemist.[2]

Step 1: Nitration of 2-Methoxy-5-methylpyridine to yield 2-Methoxy-5-methyl-3-nitropyridine

-

Rationale: Electrophilic nitration of the pyridine ring is a fundamental step. The methoxy and methyl groups influence the regioselectivity of the nitration. Careful control of the reaction temperature is crucial to prevent side reactions and ensure the desired isomer is the major product.

-

Protocol:

-

To a stirred solution of concentrated sulfuric acid, cooled to 0-5 °C in an ice-salt bath, slowly add 2-methoxy-5-methylpyridine (1.0 equivalent). Maintain the temperature below 10 °C.

-

In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid (1.1-1.2 equivalents) to concentrated sulfuric acid (2-3 equivalents), keeping the temperature at 0 °C.

-

Add the nitrating mixture dropwise to the 2-methoxy-5-methylpyridine solution over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 2-methoxy-5-methyl-3-nitropyridine.

-

Step 2: Reduction of 2-Methoxy-5-methyl-3-nitropyridine to 3-Amino-2-methoxy-5-methylpyridine

-

Rationale: The reduction of the nitro group to an amine is a common transformation. The choice of reducing agent is critical for achieving high yield and avoiding over-reduction. A mixture of iron powder and ammonium chloride in an alcohol/water solvent system is an effective and economical choice.

-

Protocol:

-

To a suspension of 2-methoxy-5-methyl-3-nitropyridine (1.0 equivalent) in a mixture of ethanol and water, add iron powder (3-5 equivalents) and ammonium chloride (0.2-0.5 equivalents).

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-2-methoxy-5-methylpyridine.

-

Step 3: Sandmeyer Reaction of 3-Amino-2-methoxy-5-methylpyridine to this compound

-

Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to an aryl halide via a diazonium salt intermediate. Low temperatures are essential during the diazotization step to prevent the decomposition of the unstable diazonium salt.

-

Protocol:

-

Dissolve 3-amino-2-methoxy-5-methylpyridine (1.0 equivalent) in a mixture of a suitable acid (e.g., sulfuric acid or hydrochloric acid) and water, and cool the solution to 0-5 °C in an ice bath.

-

Prepare a solution of sodium nitrite (1.1-1.2 equivalents) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the temperature below 5 °C.

-

Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide (1.5-2.0 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine), then with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.[2]

-

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the methyl protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, further confirming its structure.

-

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as C-H, C=C, C=N, and C-O stretches.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of novel therapeutic agents due to its unique structural features.

Caption: Key applications of this compound in medicinal chemistry.

A Versatile Scaffold for Bioactive Molecules

The pyridine core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] The specific substitution pattern of this compound offers several advantages for drug design:

-

The Iodo Group as a Reactive Handle: The iodine atom at the 3-position is a key feature, providing a site for further functionalization through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the facile introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

-

The Methoxy and Methyl Groups: These groups can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Development of Kinase Inhibitors

Substituted pyridines are common scaffolds in the design of kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases. The ability to diversify the structure of this compound through cross-coupling reactions makes it an attractive starting point for the synthesis of libraries of potential kinase inhibitors.

Synthesis of CNS-Active Compounds

The pyridine moiety is also found in many compounds that act on the central nervous system (CNS). The physicochemical properties imparted by the methoxy and methyl groups, combined with the synthetic versatility of the iodo group, make this compound a useful intermediate for the development of novel agents targeting neurological disorders.

Conclusion

This compound is a strategically important chemical intermediate with a molecular weight of 249.05 g/mol . Its synthesis, while requiring a multi-step approach, is based on well-established and reliable chemical transformations. The true value of this compound lies in its utility as a versatile building block in medicinal chemistry, offering a reactive handle for the synthesis of diverse libraries of compounds for drug discovery programs. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this valuable molecule in the pursuit of novel therapeutics.

References

-

Krasavin, M. Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv. 2022. [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

MDPI. Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. [Link]

-

ResearchGate. Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. [Link]

Sources

Introduction: The Strategic Value of Substituted Pyridines

An In-Depth Technical Guide to 3-Iodo-2-methoxy-5-methylpyridine: Synthesis, Characterization, and Application

Executive Summary: this compound (CAS No. 1203499-63-1) is a strategically functionalized heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern—featuring a reactive iodine atom, an electron-donating methoxy group, and a methyl group on a pyridine core—positions it as a versatile synthetic intermediate. The iodine at the 3-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, a proposed, robust protocol for its synthesis via regioselective iodination, detailed spectroscopic analysis based on predictive methods, a thorough examination of its chemical reactivity with a focus on Suzuki-Miyaura coupling, and a discussion of its applications in modern drug discovery. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a research and development setting.

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its nitrogen atom can act as a hydrogen bond acceptor and imparts aqueous solubility, while the aromatic ring serves as a rigid core for orienting functional groups toward biological targets. The strategic placement of substituents is critical for modulating a compound's physicochemical properties, pharmacokinetic profile (ADME), and target-binding affinity.

This compound emerges as a particularly valuable building block. The methoxy group at the 2-position influences the electronic character of the ring and can participate in key hydrogen bonding interactions.[1] The iodine atom at the 3-position serves as a versatile synthetic handle, primarily for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions.[2] This combination makes the molecule an ideal starting point for generating libraries of complex derivatives for screening in drug discovery and materials science programs.[3]

Physicochemical Properties & Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is foundational for its use in synthesis.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 1203499-63-1 | [4] |

| Molecular Formula | C₇H₈INO | ABI Chem |

| Molecular Weight | 249.05 g/mol | ABI Chem |

| Appearance | White to off-white solid or crystalline powder | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) | General Knowledge |

Spectroscopic Analysis (Predicted)

While experimental spectra for this compound are not widely published, a detailed analysis can be predicted based on established principles of NMR spectroscopy and data from analogous structures. The following predictions are for a sample dissolved in CDCl₃.

¹H NMR Spectroscopy (Predicted):

-

δ 7.85-7.95 (d, 1H): This signal is assigned to the proton at the C6 position (H6). Its downfield shift is attributed to the deshielding effect of the adjacent ring nitrogen. It appears as a doublet due to coupling with the proton at C4.

-

δ 7.40-7.50 (d, 1H): This signal corresponds to the proton at the C4 position (H4). It appears as a doublet due to coupling with the proton at C6.

-

δ 3.95-4.05 (s, 3H): This singlet is characteristic of the methoxy group protons (-OCH₃) at the C2 position.

-

δ 2.25-2.35 (s, 3H): This upfield singlet is assigned to the methyl group protons (-CH₃) at the C5 position.

¹³C NMR Spectroscopy (Predicted):

-

δ 162-165: Carbonyl carbon (C2) attached to the methoxy group.

-

δ 148-152: Carbonyl carbon (C6) adjacent to the nitrogen.

-

δ 143-146: Carbonyl carbon (C4).

-

δ 128-132: Carbonyl carbon (C5) attached to the methyl group.

-

δ 85-90: Carbonyl carbon (C3) attached to the iodine atom. The significant upfield shift is a characteristic effect of iodo-substitution on an aromatic ring.

-

δ 53-56: Methoxy carbon (-OCH₃).

-

δ 17-20: Methyl carbon (-CH₃).

Synthesis and Purification: A Proposed Protocol

The most efficient synthesis of this compound is the direct, regioselective iodination of its readily available precursor, 2-methoxy-5-methylpyridine. This approach avoids the multiple steps of a nitration-reduction-diazotization sequence.[5] The methoxy group at the C2 position is an ortho-para director; however, the C3 position is sterically accessible and electronically activated for electrophilic aromatic substitution.

Proposed Synthesis: Electrophilic Iodination

This protocol is based on well-established methods for the iodination of electron-rich heterocyclic systems.[6]

Detailed Experimental Protocol

Materials:

-

2-methoxy-5-methylpyridine (1.0 eq.)

-

N-Iodosuccinimide (NIS) (1.1 eq.)

-

Dichloromethane (DCM), anhydrous

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (EtOAc) for elution

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add 2-methoxy-5-methylpyridine (1.0 eq.). Evacuate and backfill the flask with Argon or Nitrogen three times.

-

Dissolution: Add anhydrous DCM via syringe to dissolve the starting material.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add N-Iodosuccinimide (1.1 eq.) in small portions over 30 minutes, ensuring the internal temperature does not rise above 5 °C. The use of NIS is a mild and effective method for iodination, often providing high regioselectivity.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Quenching: Cool the flask back to 0 °C and quench the reaction by adding 10% aqueous Na₂S₂O₃ solution. Stir for 15 minutes until the characteristic iodine color disappears.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to afford pure this compound.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound lies in the reactivity of its carbon-iodine bond. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, alkyl, and alkynyl groups.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[7] The reaction couples an organoboron species (like a boronic acid or ester) with an organic halide.

// Invisible nodes for labels node [shape=plaintext, fontcolor="#5F6368"]; oa_label [pos="0.5,2.5!"]; tm_label [pos="2.5,1.5!"]; re_label [pos="0.5,0.5!"];

pd0 -> oa_label [style=invis]; oa_label -> pd2_complex [style=invis]; pd2_complex -> tm_label [style=invis]; tm_label -> pd2_intermediate [style=invis]; pd2_intermediate -> re_label [style=invis]; re_label -> pd0 [style=invis]; } Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2-1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)

-

Solvent system (e.g., 1,4-dioxane/water or Toluene/EtOH/water)

Procedure:

-

Preparation: To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Inert Atmosphere: Seal the vessel and thoroughly degas the system by evacuating and backfilling with Argon or Nitrogen (3 cycles).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the biaryl product.

Applications in Drug Discovery and Materials Science

Halogenated pyridines are cornerstone intermediates in modern synthesis.[8] The C-I bond in this compound provides a reactive site for building molecular complexity, making it a valuable precursor for various applications.

-

Pharmaceutical Development: This scaffold is ideal for synthesizing novel compounds for screening against a range of biological targets. The ability to easily introduce diverse aryl and heteroaryl groups via Suzuki coupling allows for rapid Structure-Activity Relationship (SAR) exploration.[9] Analogs such as 3-Iodo-2-methoxypyridine are crucial for creating molecules targeting neurological disorders.[3] The methoxy and methyl groups can serve as important pharmacophoric features, potentially improving metabolic stability or enhancing binding affinity.[1]

-

Agrochemicals: The pyridine core is present in many successful pesticides and herbicides. This intermediate can be used to develop new crop protection agents with improved efficacy and environmental profiles.[3]

-

Materials Science: Biaryl and substituted pyridine structures are important components of organic light-emitting diodes (OLEDs), polymers, and other advanced materials. The synthetic accessibility provided by this intermediate facilitates research into new materials with tailored electronic and photophysical properties.[8]

Safety, Handling, and Storage

Proper handling is essential when working with reactive chemical intermediates. The following information is based on data for analogous iodo- and methyl-pyridines.

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents and sources of ignition.

Personal Protective Equipment (PPE): Always use in a certified fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in research and development. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient route to complex substituted pyridine derivatives. The proposed synthetic protocol via direct iodination offers a streamlined approach to its preparation. By understanding its properties, reactivity, and safety considerations, researchers can effectively leverage this versatile building block to accelerate the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. [Link]

- Reference intentionally left blank.

- Reference intentionally left blank.

- Reference intentionally left blank.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-20). The Role of Fluorinated Pyridines in Modern Drug Discovery: A Focus on 2-Fluoro-3-iodo-5-methylpyridine. [Link]

-

Panda, L., Behera, A., & Mishra, B. K. (2011). An effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i2/nano2 combination. Journal of the Indian Chemical Society, 88(4), 559-563. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

- Reference intentionally left blank.

- Reference intentionally left blank.

- Reference intentionally left blank.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubChem. 2-Iodo-5-methylpyridine. National Center for Biotechnology Information. [Link]

- Reference intentionally left blank.

- Reference intentionally left blank.

- Reference intentionally left blank.

- Reference intentionally left blank.

- Reference intentionally left blank.

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 1203499-63-1|this compound|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. heteroletters.org [heteroletters.org]

- 6. preprints.org [preprints.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1227515-15-2|3-Iodo-2-methoxy-4-methylpyridine|BLD Pharm [bldpharm.com]

A Technical Guide to the Spectral Characteristics of 3-Iodo-2-methoxy-5-methylpyridine

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

3-Iodo-2-methoxy-5-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural motifs, including the pyridine core, an activating methoxy group, a directing methyl group, and a versatile iodine atom, make it a valuable building block for the synthesis of more complex molecules. The iodine atom, in particular, serves as a handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

This technical guide provides a comprehensive overview of the predicted and expected spectral data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in the fundamental principles of each technique and supported by data from structurally analogous compounds. Furthermore, detailed experimental protocols for acquiring these spectra are provided to ensure methodological rigor.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectral data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the two pyridine ring protons, and two signals in the aliphatic region for the methoxy and methyl group protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.5 - 7.7 | d | ~2.0 |

| H-6 | 7.9 - 8.1 | d | ~2.0 |

| OCH₃ | 3.9 - 4.1 | s | - |

| CH₃ | 2.2 - 2.4 | s | - |

Interpretation:

-

Aromatic Protons (H-4 and H-6): The protons on the pyridine ring are expected to appear as doublets due to meta-coupling. The H-6 proton is anticipated to be the most downfield-shifted due to the deshielding effect of the adjacent nitrogen atom. The H-4 proton will be slightly more upfield. The small coupling constant (around 2.0 Hz) is characteristic of a four-bond meta-coupling in a pyridine ring.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet in the region of 3.9-4.1 ppm.

-

Methyl Protons (-CH₃): The three protons of the methyl group at the C-5 position will also appear as a sharp singlet, typically in the range of 2.2-2.4 ppm.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 165 |

| C-3 | 85 - 90 |

| C-4 | 145 - 150 |

| C-5 | 130 - 135 |

| C-6 | 148 - 153 |

| OCH₃ | 53 - 58 |

| CH₃ | 17 - 22 |

Interpretation:

-

C-2: This carbon, bonded to both the nitrogen and the oxygen of the methoxy group, is expected to be the most downfield-shifted among the ring carbons.

-

C-3: The carbon atom directly attached to the iodine atom will experience a significant upfield shift due to the "heavy atom effect" of iodine. This is a characteristic feature for carbons bonded to heavy halogens.

-

C-4, C-5, and C-6: These aromatic carbons will appear in the typical range for substituted pyridines. The specific chemical shifts are influenced by the electronic effects of the iodo, methoxy, and methyl substituents.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to resonate in the 53-58 ppm range.

-

Methyl Carbon (-CH₃): The methyl carbon will appear at the most upfield region of the spectrum, typically between 17 and 22 ppm.

C. Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and shim the magnetic field to achieve optimal resolution and lineshape.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

-

Integrate the signals in the ¹H spectrum and pick the peaks for both the ¹H and ¹³C spectra.

-

II. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | C-H stretching (aromatic) | Medium-Weak |

| 2950-2850 | C-H stretching (aliphatic -CH₃, -OCH₃) | Medium |

| 1600-1550 | C=C and C=N stretching (pyridine ring) | Strong |

| 1480-1440 | C-H bending (aliphatic) | Medium |

| 1250-1200 | C-O stretching (aryl ether) | Strong |

| 1100-1000 | C-O stretching (aryl ether) | Strong |

| 850-800 | C-H out-of-plane bending (aromatic) | Strong |

| 600-500 | C-I stretching | Weak |

Interpretation:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the methyl and methoxy groups (below 3000 cm⁻¹).

-

Pyridine Ring Vibrations: Strong absorptions in the 1600-1550 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations of the pyridine ring.

-

C-O Stretching: The presence of the methoxy group will give rise to strong C-O stretching bands, typically in the 1250-1000 cm⁻¹ region for an aryl ether.

-

C-I Stretching: The C-I stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹, and may be weak in intensity.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Mass Spectral Data for this compound

| m/z | Ion | Predicted Relative Abundance |

| 249 | [M]⁺ | High |

| 234 | [M - CH₃]⁺ | Moderate |

| 222 | [M - C₂H₃]⁺ | Low |

| 122 | [M - I]⁺ | Moderate to High |

| 107 | [M - I - CH₃]⁺ | Moderate |

| 94 | [C₅H₄N-CH₃]⁺ | Moderate |

Interpretation:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected to be observed at m/z 249, corresponding to the molecular weight of the compound (C₇H₈INO). Aromatic compounds generally show a relatively intense molecular ion peak due to the stability of the aromatic ring.[1][2]

-

[M - CH₃]⁺: Loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z 234.

-

[M - I]⁺: Cleavage of the C-I bond is a common fragmentation pathway for iodo-aromatic compounds, leading to a significant peak at m/z 122.[3][4] The stability of the resulting pyridyl cation contributes to the intensity of this peak.

-

Further Fragmentation: The fragment at m/z 122 can further lose a methyl radical to give a peak at m/z 107.

Sources

Navigating the Solubility Landscape of 3-Iodo-2-methoxy-5-methylpyridine: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of 3-Iodo-2-methoxy-5-methylpyridine in Organic Solvents.

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical research. Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and biological screening. This document, authored from the perspective of a Senior Application Scientist, offers a blend of theoretical principles and practical, field-tested methodologies to empower researchers in their handling and application of this versatile molecule.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative with a unique combination of functional groups that contribute to its chemical reactivity and physical properties. The presence of an iodine atom, a methoxy group, and a methyl group on the pyridine ring creates a molecule with a specific electronic and steric profile, influencing its interactions with various solvents. In drug discovery, for instance, solubility directly impacts bioavailability and the choice of administration route. In process chemistry, it dictates the selection of solvents for reactions, extractions, and crystallizations, which in turn affects yield, purity, and cost-effectiveness.

Predicting Solubility: A Molecular Structure-Based Approach

In the absence of extensive empirical solubility data for this compound, we can predict its behavior in different organic solvents by analyzing its molecular structure. The "like dissolves like" principle is a fundamental concept in predicting solubility.[1] This principle states that substances with similar polarities are more likely to be soluble in each other.

The polarity of this compound is influenced by several factors:

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and rendering the ring polar.

-

The Methoxy Group (-OCH3): The oxygen atom in the methoxy group is also electronegative and can participate in hydrogen bonding as an acceptor, contributing to the molecule's polarity.

-

The Iodo Group (-I): The iodine atom is large and polarizable, which can lead to dipole-dipole and van der Waals interactions.

-

The Methyl Group (-CH3): The methyl group is nonpolar and contributes to the lipophilicity of the molecule.

Overall, this compound can be classified as a moderately polar compound. This suggests that it will exhibit good solubility in polar aprotic and moderately polar protic solvents. Its solubility in nonpolar solvents is expected to be lower.

Estimated Solubility Profile

Based on the structural analysis, the following table provides an estimated qualitative solubility profile of this compound in a range of common organic solvents. It is crucial to note that these are predictions and should be confirmed experimentally.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen and oxygen atoms of the solute. |

| Water | Low to Moderate | While the polar groups can interact with water, the overall organic character of the molecule may limit its aqueous solubility. | |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have significant dipole moments that can effectively solvate the polar regions of the molecule. |

| Moderately Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate | High | The polarity of these solvents is sufficient to dissolve the moderately polar solute. |

| Nonpolar | Hexane, Toluene | Low | The significant difference in polarity between the solute and these solvents will likely result in poor solubility. |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, carefully remove the vials from the shaker.

-

Allow the excess solid to settle. For finer suspensions, centrifugation at a moderate speed for 10-15 minutes can be used to achieve clear separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated pipette.

-

Dilute the collected aliquot with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound. A pre-established calibration curve with known concentrations of the compound is essential for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent using the following formula:

Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)

-

Workflow for Solvent Screening and Solubility Determination

The following diagram illustrates the logical workflow for screening solvents and quantifying the solubility of this compound.

Caption: Workflow for experimental solubility determination.

Safety and Handling Considerations

This compound is a chemical compound that requires careful handling. Based on safety data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2] Therefore, it is essential to adhere to standard laboratory safety protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

References

-

PubChem. 2-Iodo-5-methylpyridine. National Center for Biotechnology Information. [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

-

Lee, I., et al. (1999). Theoretical Studies of Solvent Effect on the Basicity of Substituted Pyridines. The Journal of Physical Chemistry B, 103(34), 7302-7309. [Link]

-

University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ResearchGate. Observed and predicted permeability values for substituted pyridines. [Link]

-

Diablo Valley College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Rennie, M. L., et al. (2021). Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@p-tert-butylcalix[1]arene Host–Guest System. Crystal Growth & Design, 21(2), 1143-1151. [Link]

-

Almeida, J. M., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2149. [Link]

-

Lazzari, P., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19671. [Link]

-

Yousefinejad, S., et al. (2016). New relationship models for solvent–pyrene solubility based on molecular structure and empirical properties. New Journal of Chemistry, 40(12), 10197-10207. [Link]

-

LibreTexts Chemistry. Experiment 727: Organic Compound Functional Groups. [Link]

-

PubChem. 3,5-Diiodosalicylic acid. National Center for Biotechnology Information. [Link]

-

Nature Research. Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

-

MDPI. Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. Crystallization Solvents. [Link]

-

PubChem. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Methyl-5-hydroxypyridine. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Iodo-2-methoxy-5-methylpyridine

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for obtaining 3-Iodo-2-methoxy-5-methylpyridine (CAS No. 1203499-63-1), a pivotal building block in the fields of pharmaceutical and agrochemical research. The unique substitution pattern of this pyridine derivative, featuring an iodo group ortho to a methoxy directing group, makes it a versatile precursor for a variety of cross-coupling reactions. This document delves into three primary synthetic strategies: Directed ortho-Metalation (DoM), a Sandmeyer-type reaction via a 3-amino precursor, and direct electrophilic iodination. Each method is presented with a detailed experimental protocol, mechanistic insights, and a discussion of its strategic advantages and potential challenges. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding and practical application of these synthetic routes.

Introduction: The Strategic Importance of this compound

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. Among them, this compound stands out as a particularly valuable intermediate. Its structure incorporates several key features:

-

A Methoxy Group: This group at the C-2 position serves as a powerful ortho-directing group in metalation reactions and influences the electronic properties of the pyridine ring.

-

An Iodo Group: Located at the C-3 position, the iodine atom is an excellent handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

-

A Methyl Group: The C-5 methyl group provides a point of steric and electronic differentiation, influencing the molecule's overall properties and interactions.

The convergence of these functionalities in a single molecule allows for the efficient and regioselective construction of complex molecular architectures, making it an indispensable tool for the synthesis of novel therapeutic agents and advanced agrochemicals. This guide will explore the most reliable and scientifically sound methods for its preparation.

Foundational Step: Synthesis of the Key Precursor, 2-Methoxy-5-methylpyridine

A robust synthesis of the target molecule begins with a reliable supply of the starting material, 2-methoxy-5-methylpyridine. This precursor is most commonly prepared from the commercially available 2-hydroxy-5-methylpyridine (which exists in tautomeric equilibrium with 5-methyl-2-pyridone) via a Williamson ether synthesis.

Mechanistic Rationale

The Williamson ether synthesis is a classic SN2 reaction. The pyridone is first deprotonated with a strong base to form a nucleophilic pyridoxide anion. This anion then attacks an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate, to form the desired methoxy ether. The choice of a non-nucleophilic base and an aprotic solvent is crucial to prevent side reactions.

Experimental Protocol: O-Methylation of 2-Hydroxy-5-methylpyridine

-

Step 1: Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous dimethylformamide (DMF).

-

Step 2: Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of 2-hydroxy-5-methylpyridine (1.0 equivalent) in anhydrous DMF dropwise to the NaH suspension.

-